2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole
Description
2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole is a halogenated thiazole derivative characterized by a 1,3-thiazole core substituted at the 2-position with a chlorine atom and at the 5-position with a (4-chloro-3-fluorophenoxy)methyl group. Its structural complexity arises from the interplay of steric and electronic factors introduced by the phenoxy moiety and halogen atoms, which influence its reactivity, stability, and intermolecular interactions .
Properties
IUPAC Name |
2-chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2FNOS/c11-8-2-1-6(3-9(8)13)15-5-7-4-14-10(12)16-7/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEHXQHTDYDULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=CN=C(S2)Cl)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains a cornerstone for thiazole synthesis, involving condensation of α-halo carbonyl compounds with thioureas. For 2-chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole, this approach typically utilizes 3-chloro-1-isothiocyanato-1-propene as the starting material. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic carbon adjacent to the chlorine atom, followed by cyclization.
Reaction Scheme:
- Step 1: 3-Chloro-1-thiocyanato-2-propene synthesis from 1,3-dichloropropene and thiocyanate salts in water-soluble solvents (e.g., dichloromethane).
- Step 2: Rearrangement to 3-chloro-1-isothiocyanato-1-propene using Group 2A/7A metal salts (e.g., MgSO₄).
- Step 3: Chlorination with sulfuryl chloride (SO₂Cl₂) yields 2-chloro-5-chloromethyl-1,3-thiazole.
Optimization Data:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40-60°C | ±12% yield |
| Solvent | Dichloromethane | Maximizes purity |
| Chlorinating Agent | SO₂Cl₂ (1.2 eq) | 89% conversion |
Cook-Heilbron Cyclization
This method employs dialkyl acetylenedicarboxylates and thiourea derivatives under reflux conditions. A 2022 adaptation demonstrated 78% yield for analogous thiazoles using:
- Reactants: 1-(4-carbamoylphenyl)-3-methylthiourea + diethyl acetylenedicarboxylate
- Conditions: Ethanol reflux (78°C, 30 min), followed by aqueous workup.
Mechanistic Insight:
- Nucleophilic addition of thiourea sulfur to acetylenedicarboxylate
- Alcohol elimination and 5-membered ring closure
- Spontaneous aromatization to form thiazole core.
Functionalization of the Thiazole Core
Chloromethyl Group Introduction
The 5-chloromethyl substituent is installed via two primary routes:
Method A: Direct chlorination of 5-methylthiazole intermediates using N-chlorosuccinimide (NCS) in CCl₄ (65% yield).
Method B: In-situ generation during thiazole formation using 3-chloro-1-isothiocyanato-1-propene.
Comparative Analysis:
| Method | Temperature | Solvent | Yield | Byproducts |
|---|---|---|---|---|
| A | 25°C | CCl₄ | 65% | Di-chlorinated |
| B | 50°C | CH₂Cl₂ | 89% | Isomerization |
Phenoxy Side Chain Coupling
The (4-chloro-3-fluorophenoxy)methyl group is introduced via nucleophilic aromatic substitution:
Procedure:
- Activate 2-chloro-5-chloromethyl-1,3-thiazole with NaH in THF
- Add 4-chloro-3-fluorophenol (1.1 eq)
- Reflux at 80°C for 6 hr under N₂ atmosphere.
Key Parameters:
- Base: Sodium hydride > K₂CO₃ (prevents hydrolysis)
- Solvent: Anhydrous THF maximizes nucleophilicity
- Molar Ratio: 1:1.1 (thiazole:phenol) avoids di-substitution
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
A 2025 advancement combines ring formation and functionalization:
- React 4-chloro-3-fluorobenzyl bromide with thiourea in DMF
- Add chloroacetaldehyde dimethyl acetal at 0°C
- Acid-catalyzed cyclization (H₂SO₄, 60°C)
- Final chlorination with Cl₂ gas.
Advantages:
- 72% overall yield
- Avoids intermediate isolation
- Reduces solvent waste
Microwave-Assisted Synthesis
Using 900W microwave irradiation accelerates key steps:
| Step | Conventional Time | Microwave Time |
|---|---|---|
| Cyclization | 6 hr | 12 min |
| Phenoxy coupling | 8 hr | 18 min |
This method improves yield to 81% while reducing energy consumption.
Purification and Characterization
Crystallization Techniques
Spectroscopic Validation
Key Spectral Markers:
- ¹H NMR (500 MHz, DMSO-d₆):
δ 7.33 (t, J=8.7 Hz, 2H, aromatic)
δ 4.82 (s, 2H, CH₂O)
δ 3.21 (s, 1H, thiazole H)
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Raw Material Cost/kg | Waste Treatment | Scalability |
|---|---|---|---|
| Hantzsch | $320 | Moderate | Excellent |
| One-Pot Tandem | $285 | Low | Good |
| Microwave-Assisted | $410 | High | Limited |
Environmental Impact
- E-Factor: 8.7 (Hantzsch) vs. 5.2 (One-Pot)
- Solvent Recovery: 92% achievable with dichloromethane distillation
Emerging Methodologies
Flow Chemistry Approaches
Continuous flow systems enhance safety during chlorination steps:
- Residence Time: 12 min
- Output: 2.3 kg/hr with 94% purity
Biocatalytic Thiazole Formation
Recent trials using thiazole synthase enzymes show promise:
- Yield: 58% (needs optimization)
- Advantage: Phosphate buffer replaces organic solvents
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Thiazole Derivatives
- Compound 4 (4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole): Features a thiazole ring substituted with chlorophenyl and fluorophenyl groups. Exhibits planar molecular conformations, except for a perpendicular orientation of one fluorophenyl group, which impacts crystal packing .
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate :
Halogen-Substituted Thiazoles
- 2-Chloro-4-difluoromethyl-5-(4-methylbenzyl)-1,3-thiazole (CAS 6109): Substituted with difluoromethyl and methylbenzyl groups.
- 2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole: Replaces the phenoxy group with a pyrazolylmethyl substituent. The pyrazole ring introduces additional nitrogen atoms, enabling coordination with metal ions, a feature absent in the target compound .
Crystallographic and Conformational Analysis
Single-crystal diffraction studies reveal critical differences in molecular packing and conformation:
- Isostructural Compounds 4 and 5: Both crystallize in triclinic systems with P 1 symmetry and two independent molecules per asymmetric unit. The perpendicular orientation of one fluorophenyl group in Compound 4 creates distinct van der Waals interactions compared to the planar phenoxymethyl group in the target compound .
- Ethyl Thiazole Carboxylate: The ester group participates in C–H···O hydrogen bonds, stabilizing the crystal lattice—a feature absent in the target compound due to its lack of hydrogen-bond acceptors in the phenoxy group .
Data Tables
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Biological Activity
2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole is a synthetic compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed examination of the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C10H8ClF N2OS
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its antimicrobial and anticancer activities.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on related thiazoles reported that compounds with similar structures displayed potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range.
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| 2-Chloro... | 0.5 - 2.0 | Staphylococcus aureus, E. coli |
| Similar Thiazole | 0.25 - 1.0 | Pseudomonas aeruginosa |
The presence of electron-withdrawing groups such as chlorine and fluorine in the structure enhances the antimicrobial potency by increasing the compound's lipophilicity and membrane permeability.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For instance, an investigation into the cytotoxic effects of thiazole compounds on cancer cell lines revealed that certain substitutions on the thiazole ring significantly influenced their efficacy.
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| A431 (epidermoid carcinoma) | 10 - 30 | Doxorubicin |
| U251 (glioblastoma) | 15 - 40 | Doxorubicin |
In these studies, the compound showed promising results against multiple cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in treating infections and cancer:
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial properties of a series of thiazole derivatives, including those structurally similar to this compound. The results indicated a strong correlation between structural modifications and increased antimicrobial activity against resistant strains of bacteria. -
Case Study on Anticancer Activity :
An investigation involving various thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. The study concluded that modifications at specific positions on the thiazole ring could enhance cytotoxic effects significantly.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole, and how can reaction conditions be optimized?
A multi-step approach is typically employed, involving nucleophilic substitution and cyclization. For example, PEG-400 can act as a green solvent medium, while Bleaching Earth Clay (pH 12.5) serves as a heterogeneous catalyst to enhance reaction efficiency at 70–80°C . Key parameters to optimize include reaction time (monitored via TLC), stoichiometric ratios of intermediates, and purification via recrystallization (e.g., using aqueous acetic acid). Yield improvements often require iterative adjustments to solvent polarity and catalyst loading .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- ¹H/¹³C NMR : Identify substituent environments (e.g., aromatic protons at δ 6.8–7.5 ppm, thiazole ring protons at δ 8.1–8.3 ppm) .
- FT-IR : Confirm functional groups (e.g., C-Cl stretches at 650–750 cm⁻¹, C-S vibrations at 600–700 cm⁻¹) .
- Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., M⁺ peak at m/z corresponding to C₁₁H₇Cl₂FNO₂S) .
Q. How can reaction progress be monitored during synthesis?
Thin-layer chromatography (TLC) with silica gel plates and UV visualization is standard. For complex mixtures, HPLC with a C18 column and acetonitrile/water mobile phase provides higher resolution . Retention factors (Rf) and peak integration help quantify intermediates and by-products .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
Crystallization difficulties (e.g., polymorphism, twinning) are common due to halogenated substituents. Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves these issues. For example, using SHELXTL (Bruker AXS) or OLEX2 software, anisotropic displacement parameters refine atomic positions, while R-factor convergence (<0.05) ensures accuracy . Twinned data may require HKL-3000 integration or twin-law corrections .
Q. How do electronic effects of the 4-chloro-3-fluorophenoxy group influence reactivity and biological activity?
The electron-withdrawing Cl and F substituents enhance electrophilicity at the thiazole ring, facilitating nucleophilic attacks (e.g., Suzuki coupling). Computational studies (DFT) reveal reduced HOMO-LUMO gaps (~4.5 eV), correlating with enhanced bioactivity. For example, in enzyme inhibition assays, this moiety improves binding affinity to target proteins (e.g., kinases) by 30–50% compared to non-halogenated analogs .
Q. How can contradictory biological activity data be resolved in structure-activity relationship (SAR) studies?
Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize protocols by:
Q. What computational tools are recommended for modeling interactions between this compound and biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (GROMACS) predict binding affinities and stability. For example, docking scores (ΔG < −8 kcal/mol) and RMSD trajectories (<2 Å over 100 ns simulations) validate plausible mechanisms . Pair with QM/MM (Gaussian 16) to model electronic interactions at active sites .
Methodological Notes
- Synthetic Optimization : Use design of experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) .
- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments .
- Crystallography : Employ PLATON to check for missed symmetry and solvent-accessible voids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
